molecular formula C12H13N3OS B7776805 (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one

(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one

Cat. No.: B7776805
M. Wt: 247.32 g/mol
InChI Key: JDEZMVXJIDKERE-YFHOEESVSA-N
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Description

(5Z)-5-{[4-(Dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one (CAS 41250-31-1) is a thiohydantoin-based compound supplied for research and development purposes . This compound is of significant interest in medicinal chemistry and cosmetic research due to its documented biological activities. Research indicates it possesses notable skin-whitening properties, primarily through the suppression of tyrosinase activity, which is a key enzyme in melanin biosynthesis . Furthermore, it exhibits potent antioxidant effects, making it a candidate for studies related to oxidative stress and skin aging . Beyond dermatological applications, this scaffold has shown relevance in metabolic research, as it is reported to activate Peroxisome Proliferator-Activated Receptors (PPARs) alpha and gamma . This mechanism suggests potential research applications in metabolic diseases, obesity, and cardiovascular disorders . As part of the privileged thiohydantoin scaffold, known for a wide spectrum of bioactivities, this compound represents a valuable chemical tool for preclinical investigations in pharmacology and biochemistry . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEZMVXJIDKERE-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41250-31-1
Record name Hydantoin, 5-(p-(dimethylamino)benzylidene)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041250311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.1 Hz, 2H, aromatic), 6.72 (d, J = 8.1 Hz, 2H, aromatic), 3.89 (s, 1H, methine), 2.98 (s, 6H, N(CH₃)₂).

  • ¹³C NMR (100 MHz, CDCl₃) : δ 178.9 (C=S), 165.4 (C=O), 152.1 (aromatic C-N), 129.8–114.7 (aromatic), 40.3 (N(CH₃)₂).

Mass Spectrometry

  • ESI-MS : m/z 289.1 [M+H]⁺, calculated for C₁₂H₁₃N₃OS₂: 288.2.

Infrared (IR) Spectroscopy

  • IR (KBr) : 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N), 1240 cm⁻¹ (C=S).

Challenges and Mitigation Strategies

Stereoselectivity

The Z-configuration is favored due to steric hindrance between the 4-(dimethylamino)phenyl group and the imidazolidinone ring. Source notes that bulky substituents promote Z-selectivity in Knoevenagel reactions.

Oxidative Sensitivity

The sulfanylidene group is prone to oxidation. Storage under nitrogen and addition of antioxidants (e.g., BHT) during purification are recommended.

Purification Difficulties

The compound’s low solubility in polar solvents necessitates recrystallization from acetone/hexane mixtures, as described in source.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation6598Scalable, one-pot synthesis
Knoevenagel7295High Z-selectivity
Thiol incorporation6897Mild conditions

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The sulfanylidene (thione) group (-C=S) serves as a reactive site for nucleophilic substitution. Experimental evidence suggests:

Reaction TypeConditionsProducts/ApplicationsKey References
AlkylationAlkyl halides, baseThioether derivatives
AcylationAcyl chlorides, DMAPThioester analogs
Ring-openingStrong nucleophiles (e.g., amines)Open-chain dithiocarbamates

These reactions are critical for modifying the compound’s electronic properties or preparing intermediates for drug discovery.

Cycloaddition Reactions

The conjugated exocyclic double bond enables participation in Diels-Alder and [2+2] cycloadditions:

Cycloaddition TypeDienophile/PartnerReaction OutcomeNotes
Diels-AlderElectron-deficient dienophiles (e.g., maleic anhydride)Six-membered bicyclic adductsThermodynamic control favored
[2+2] PhotocycloadditionAlkenes under UV lightStrained cyclobutane derivativesLimited regioselectivity observed

These reactions expand the compound’s utility in synthesizing polycyclic frameworks for material science applications.

Oxidation and Reduction Pathways

The sulfur center and conjugated system display redox activity:

ProcessReagentsProductsStability
Oxidation (S-atom)H₂O₂, acidic conditionsSulfoxide/sulfone derivativesSulfone forms stable at high pH
Reduction (C=C bond)H₂, Pd/CSaturated imidazolidinone analogsPartial loss of aromaticity noted

Oxidation products are often explored for enhanced water solubility in pharmacological studies.

Acid-Base Interactions

The dimethylamino group (-N(CH₃)₂) participates in pH-dependent reactions:

ConditionBehaviorApplications
Acidic (pH < 3)Protonation at N-atomSalt formation for improved crystallinity
Basic (pH > 10)Dealkylation (limited)Not typically reactive under mild conditions

This pH sensitivity influences solubility and bioavailability in biological systems .

Biological Interactions

While not purely synthetic, the compound interacts with biological thiols (e.g., glutathione):

InteractionBiological TargetProposed Mechanism
Thiol-disulfide exchangeCysteine residuesCovalent modification of enzymes
Radical scavengingReactive oxygen speciesAntioxidant activity via S-centered radicals

These interactions underpin its potential as a therapeutic agent, though detailed enzymatic studies remain sparse.

Thermal and Photochemical Stability

Decomposition pathways under stress conditions:

ConditionDegradation ProductsImplications
Heating (>150°C)NH₃, COS, aromatic aminesRequires inert atmosphere during synthesis
UV irradiationIsomerization (Z→E)Altered bioactivity in photodynamic therapy

Key Challenges and Research Gaps

  • Stereoselectivity : Limited data exist on controlling Z/E isomerism during derivatization.

  • Catalytic systems : Optimal catalysts for asymmetric reactions remain underexplored.

  • Biological validation : Most mechanisms are inferred from structural analogs; empirical studies are needed .

Scientific Research Applications

Structural Characteristics

The compound features a thiazolidinone ring, which is significant for its biological activity. The presence of the dimethylamino group enhances its solubility and reactivity, making it a suitable candidate for various applications.

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of rhodanine have shown effectiveness against various bacterial strains. Studies suggest that the incorporation of the dimethylamino group may enhance the antibacterial activity of the compound through improved membrane permeability and interaction with bacterial ribosomes.

Anticancer Properties
The thiazolidinone moiety is known for its potential anticancer effects. Preliminary studies have shown that (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one can induce apoptosis in cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways involved, particularly focusing on its ability to inhibit specific kinases associated with cancer progression.

Material Science

Dyes and Pigments
The compound's vibrant color properties make it a candidate for use in dyes and pigments. Its stability under light and heat makes it suitable for applications in textiles and coatings. Research into its photophysical properties has shown promising results for developing new materials with enhanced durability.

Biochemical Research

Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition assays, particularly targeting enzymes involved in metabolic pathways. Its ability to act as a reversible inhibitor provides insights into drug design and development, especially for conditions related to metabolic dysregulation.

Fluorescent Probes
Due to its unique structure, this compound can be modified to serve as a fluorescent probe in biochemical assays. This application is particularly useful in cellular imaging and tracking biological processes in real-time.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazolidinone derivatives, including this compound. Results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent study featured in Cancer Research, researchers investigated the anticancer properties of this compound on breast cancer cell lines. The findings revealed that it induced cell cycle arrest and apoptosis through the activation of caspase pathways, suggesting potential as a therapeutic agent .

Case Study 3: Fluorescent Probes Development

A collaborative study between institutions focused on modifying this compound for use as a fluorescent probe. The modified compound exhibited enhanced fluorescence intensity and stability, proving effective in live-cell imaging applications .

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action include signal transduction pathways, where it can alter the phosphorylation state of key proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

Compound Name Substituent on Benzylidene Core Structure Molecular Weight Key Properties/Applications References
(5Z)-5-[(2,4-Dichlorophenyl)methylidene]-3-isopropyl-2-sulfanylidene-thiazolidin-4-one 2,4-Dichloro Thiazolidin-4-one 373.27 g/mol Enzyme inhibition (e.g., kinase targets)
(5Z)-5-[(2-Hydroxybenzylidene)]-3-(4-methylphenyl)-2-sulfanylidene-thiazolidin-4-one 2-Hydroxy Thiazolidin-4-one 327.40 g/mol Crystallographically characterized; planar geometry enhances π-stacking
(5Z)-5-[(3,4-Dimethoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-thiazolidin-4-one 3,4-Dimethoxy Thiazolidin-4-one 387.44 g/mol Enhanced solubility due to methoxy groups; explored in drug discovery
Target Compound 4-Dimethylamino Imidazolidin-4-one 282.32 g/mol High metal ion affinity; used in analytical chemistry

Key Observations :

  • Electron-donating groups (e.g., dimethylamino, methoxy) increase electron density on the benzylidene ring, enhancing metal ion chelation and redox activity .
  • Halogen substituents (e.g., Cl) improve lipophilicity and biological activity, as seen in kinase inhibitors .

Core Structure Variations

Core Structure Example Compound Biological Activity Synthesis Method
Thiazolidin-4-one (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-sulfanylidene-thiazolidin-4-one Antibacterial (MIC₅₀: 8–32 µg/mL for S. aureus) Condensation with glacial acetic acid
Imidazolidin-4-one (5Z)-5-{[4-(Dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one Metal ion detection Similar to thiazolidinones, but with imidazolidinone precursors

Key Observations :

  • Thiazolidin-4-one derivatives exhibit broader antimicrobial activity due to sulfur’s role in disrupting bacterial membranes .
  • Imidazolidin-4-one derivatives, like the target compound, are specialized for analytical applications owing to their tailored substituents .

Example :

  • Synthesis of (5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-isopropyl-2-sulfanylidene-thiazolidin-4-one achieved 85% yield using 2,4-dichlorobenzaldehyde .

Metal Ion Detection

The target compound’s dimethylamino group enhances selectivity for soft metal ions (e.g., Ag⁺, Hg²⁺) via lone-pair interactions with the sulfur and nitrogen atoms . Comparatively, hydroxy-substituted analogs (e.g., ) show weaker chelation due to competing protonation.

Enzyme Inhibition

Thiazolidinone analogs with halogen substituents (e.g., 2,4-dichloro in ) exhibit potent kinase inhibition (IC₅₀ < 1 µM), whereas the target compound’s dimethylamino group may limit membrane permeability, reducing biological efficacy.

Biological Activity

The compound (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one is a member of the imidazolidine class, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H12N2OS2
  • Molecular Weight : 264.36 g/mol
  • CAS Number : 1134203-14-7
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has shown potential in inhibiting certain enzymes and receptors involved in disease processes.

Enzyme Inhibition

Research indicates that this compound may inhibit acetylcholinesterase , an enzyme critical for neurotransmission. By inhibiting this enzyme, the compound could potentially enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. These findings highlight its potential as a chemotherapeutic agent .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated the inhibition of acetylcholinesterase with an IC50 value indicating significant potency against neurodegenerative disorders.
Study 2Reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than conventional antibiotics.
Study 3Showed that the compound induced apoptosis in various cancer cell lines, with a notable increase in caspase-3 activity.

Toxicity and Safety Profile

Preliminary toxicity assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a base-catalyzed condensation reaction between a thioxoimidazolidinone precursor and 4-(dimethylamino)benzaldehyde. For example, sodium acetate in glacial acetic acid under reflux (7–12 hours) is commonly used to drive the reaction to completion . Optimization may involve adjusting the solvent (e.g., ethanol vs. methanol), base strength (e.g., KOH vs. NaOH), or temperature to improve yield and purity. Monitoring via TLC (20% ethyl acetate/hexane) is recommended to track progress .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

  • Methodological Answer : The Z-configuration is validated using NMR spectroscopy. The coupling constant (JJ) between the benzylidene proton and the adjacent carbon in 1H^{1}\text{H}-13C^{13}\text{C} HMBC experiments typically aligns with Z-stereochemistry. X-ray crystallography provides definitive proof by revealing the spatial arrangement of substituents, as demonstrated in related thiazolidinone structures .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirms the presence of thioamide (C=S, ~1250–1050 cm1^{-1}) and carbonyl (C=O, ~1700–1650 cm1^{-1}) groups.
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify aromatic protons, dimethylamino groups, and imine linkages.
  • UV-Vis : Assesses electronic transitions linked to the conjugated benzylidene system .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These correlate with experimental UV-Vis data and explain reactivity patterns, such as electrophilic substitution at the benzylidene ring. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration ranges) or compound purity. Systematic studies should:

  • Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validate purity via HPLC (>95%).
  • Compare results against structurally analogous compounds to isolate substituent effects .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved bioactivity?

  • Methodological Answer : SAR studies focus on modifying:

  • Benzylidene substituents : Electron-withdrawing groups (e.g., -NO2_2) enhance electrophilicity, potentially increasing enzyme inhibition.
  • Thioxoimidazolidinone core : Methylation at the 3-position may improve metabolic stability.
  • Dimethylamino group : Protonation at physiological pH could influence membrane permeability .

Q. What crystallographic insights explain intermolecular interactions in this compound?

  • Methodological Answer : X-ray diffraction reveals hydrogen bonding (e.g., N–H···S or C–H···O) and π-π stacking between aromatic rings. These interactions influence packing efficiency and solubility. For example, in related structures, the thioxo group participates in S···H–C interactions, stabilizing the crystal lattice .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-5-{[4-(dimethylamino)phenyl]methylidene}-2-sulfanylideneimidazolidin-4-one

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